(Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
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Overview
Description
(Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and an acetimidamide moiety. Its unique structure makes it a potential candidate for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a fluoroethyl halide.
Formation of the Acetimidamide Moiety:
Industrial Production Methods
Industrial production of (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(2-chloroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(2-bromoethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(2-iodoethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
Uniqueness
(Z)-2-(4-(2-fluoroethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18FN3O |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H18FN3O/c10-4-1-8-2-5-13(6-3-8)7-9(11)12-14/h8,14H,1-7H2,(H2,11,12) |
InChI Key |
JLVPPTUWLOLPBJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1CCF)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1CCF)CC(=NO)N |
Origin of Product |
United States |
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